4-(2,3-Dimethoxy-benzylidene)-2-m-tolyl-4H-oxazol-5-one
4-(2,3-Dimethoxy-benzylidene)-2-m-tolyl-4H-oxazol-5-one
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1089667
InChI:
InChI=1S/C19H17NO4/c1-12-6-4-8-14(10-12)18-20-15(19(21)24-18)11-13-7-5-9-16(22-2)17(13)23-3/h4-11H,1-3H3/b15-11-
SMILES:
CC1=CC=CC(=C1)C2=NC(=CC3=C(C(=CC=C3)OC)OC)C(=O)O2
Molecular Formula:
C19H17NO4
Molecular Weight:
323.3 g/mol
4-(2,3-Dimethoxy-benzylidene)-2-m-tolyl-4H-oxazol-5-one
CAS No.:
Inhibitors
Cat. No.: VC1089667
Molecular Formula: C19H17NO4
Molecular Weight: 323.3 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C19H17NO4 |
---|---|
Molecular Weight | 323.3 g/mol |
IUPAC Name | (4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-2-(3-methylphenyl)-1,3-oxazol-5-one |
Standard InChI | InChI=1S/C19H17NO4/c1-12-6-4-8-14(10-12)18-20-15(19(21)24-18)11-13-7-5-9-16(22-2)17(13)23-3/h4-11H,1-3H3/b15-11- |
Standard InChI Key | ORAAYZMUFBSGOG-PTNGSMBKSA-N |
Isomeric SMILES | CC1=CC(=CC=C1)C2=N/C(=C\C3=C(C(=CC=C3)OC)OC)/C(=O)O2 |
SMILES | CC1=CC=CC(=C1)C2=NC(=CC3=C(C(=CC=C3)OC)OC)C(=O)O2 |
Canonical SMILES | CC1=CC(=CC=C1)C2=NC(=CC3=C(C(=CC=C3)OC)OC)C(=O)O2 |
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